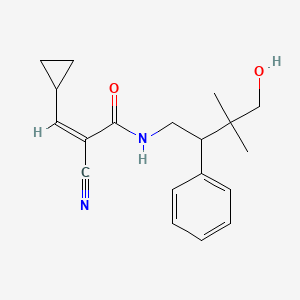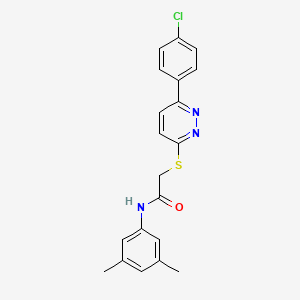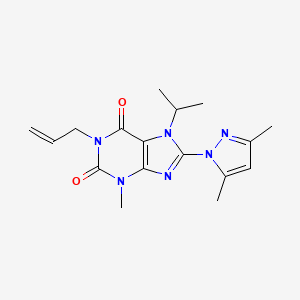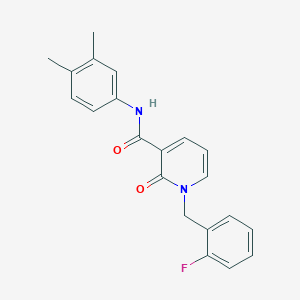
6-(4-chlorophenyl)-3-(2-morpholino-2-oxoethyl)pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "6-(4-chlorophenyl)-3-(2-morpholino-2-oxoethyl)pyrimidin-4(3H)-one" is a derivative of pyrimidine, which is a significant class of heterocyclic aromatic organic compounds. Pyrimidines are known for their presence in nucleic acids and exhibit a wide range of biological activities. The presence of a morpholine ring and a chlorophenyl group in the compound suggests potential biological activity, as these moieties are often associated with pharmaceutical applications .
Synthesis Analysis
The synthesis of related 4,6-disubstituted 2-(4-morpholinyl)pyrimidines has been achieved through palladium-catalyzed cross-coupling reactions using triorganoindium reagents. This method is efficient and versatile, allowing for the functionalization of the pyrimidine ring at the C-4 and C-6 positions . Additionally, the synthesis of similar compounds, such as 2-amino-5-[(4-chlorophenyl)thio]-4-morpholinopyrimidine, involves the use
科学的研究の応用
Synthesis and Biological Activities
- Antibacterial, Antifungal, and Antitubercular Activities: The compound derived from the reaction of morpholine with certain triazines showed promising antibacterial, antifungal, and antitubercular properties. This indicates the potential utility of related compounds in developing treatments for various infections (Patel et al., 2003).
- Anti-inflammatory and Analgesic Properties: Novel derivatives of the pyrimidin-4(3H)-one structure have been synthesized and evaluated for their anti-inflammatory and analgesic activities, showcasing the compound's potential in pain and inflammation management (Farag et al., 2012).
- Tumor Necrosis Factor Alpha and Nitric Oxide Inhibition: A study synthesized morpholine derivatives of thieno[3,2-d]pyrimidin-4-yl, highlighting their importance as intermediates that inhibited tumor necrosis factor alpha and nitric oxide, critical for anti-inflammatory and anticancer applications (Lei et al., 2017).
Synthesis and Structural Analysis
- Novel Synthetic Routes: Research has developed new synthetic methods for creating pyrimidine derivatives, including those with morpholine groups. These methods offer efficient pathways for producing compounds with significant biological activities (Martínez et al., 2012).
- Crystal Structure Elucidation: Studies have also focused on determining the crystal structures of related compounds, providing insights into their chemical behavior and interaction potentials. For instance, the crystal structure of nuarimol was examined to understand its fungicidal action better (Kang et al., 2015).
Antimicrobial and Anticancer Potential
- Antimicrobial Activity: Linked heterocyclic compounds containing pyrazole-pyrimidine moieties have been synthesized and shown good antimicrobial activity against various bacteria and fungi, highlighting the utility of pyrimidine derivatives in combating microbial infections (Sanjeeva Reddy et al., 2010).
- Anticancer Activity: Pyrazole and pyrimidine derivatives have been explored for their potential as anticancer agents, with some compounds showing higher activity than standard drugs. This suggests the importance of these structural motifs in developing new cancer therapies (Hafez et al., 2016).
特性
IUPAC Name |
6-(4-chlorophenyl)-3-(2-morpholin-4-yl-2-oxoethyl)pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c17-13-3-1-12(2-4-13)14-9-15(21)20(11-18-14)10-16(22)19-5-7-23-8-6-19/h1-4,9,11H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVQBROHSFKSMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid](/img/structure/B2529193.png)

![(E)-2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)benzo[b]thiophen-3(2H)-one](/img/structure/B2529197.png)
![4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2529199.png)
![1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2529200.png)
![2-(4-ethoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2529202.png)

![[(4S)-1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B2529204.png)


![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde](/img/structure/B2529208.png)

![Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate](/img/structure/B2529212.png)
